molecular formula C16H14BrNO3 B5568920 ethyl 2-[(4-bromobenzoyl)amino]benzoate

ethyl 2-[(4-bromobenzoyl)amino]benzoate

Cat. No. B5568920
M. Wt: 348.19 g/mol
InChI Key: MQWCWGLMDFDBBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-[(4-bromobenzoyl)amino]benzoate and related compounds have been synthesized through various methods. For instance, Koca et al. (2014) detailed the synthesis of a closely related compound through reactions involving ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods including IR, Raman, NMR, and X-ray diffraction (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014). These methods provide a foundation for understanding the synthesis pathways for ethyl 2-[(4-bromobenzoyl)amino]benzoate.

Molecular Structure Analysis

The molecular structure of ethyl 2-[(4-bromobenzoyl)amino]benzoate derivatives has been extensively studied using various spectroscopic and computational methods. For example, the synthesis, spectroscopic characterization, and crystallographic behavior of related compounds have been explored, revealing detailed insights into their molecular geometry, vibrational frequencies, and electronic properties through DFT calculations and X-ray diffraction analysis (Muhammad Haroon, Tashfeen Akhtar, Muhammad Yousuf, M. W. Baig, M. Tahir, Lubna Rasheed, 2018).

Chemical Reactions and Properties

The chemical reactions involving ethyl 2-[(4-bromobenzoyl)amino]benzoate highlight its reactivity and potential for further chemical modifications. Kolyamshin et al. (2019) investigated reactions leading to derivatives with varying functional groups, demonstrating the compound's versatility in synthesis applications (O. A. Kolyamshin, Y. N. Mitrasov, V. Danilov, A. A. Avruiskaya, 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline behavior, are crucial for understanding the compound's application potential. Studies on related compounds have elucidated their crystalline structures and tableting performance, providing insights into the material properties relevant for pharmaceutical formulations (Aditya B. Singaraju, K. Nguyen, A. Jain, Rahul V. Haware, Lewis L. Stevens, 2016).

Chemical Properties Analysis

The chemical properties analysis encompasses reactivity with various reagents, stability under different conditions, and potential for chemical transformations. The synthesis and reactions with secondary amines, as discussed by Kolyamshin et al. (2019), provide valuable data on the compound's chemical behavior and reactivity patterns (O. A. Kolyamshin, Y. N. Mitrasov, V. Danilov, A. A. Avruiskaya, 2019).

Scientific Research Applications

Continuous-Flow Synthesis in Pharmaceutical Applications

A study on benzocaine (ethyl p-aminobenzoate) demonstrates the application of continuous-flow synthesis, a method that optimizes productivity in pharmaceutical manufacturing. This process involves the reduction and esterification of p-nitrobenzoic acid in a continuous flow system, resulting in high conversion and selectivity rates. This methodology is notable for its efficiency and relevance in producing local anesthetics and highlights advancements in pharmaceutical production technologies (França et al., 2020).

Crystal Structure and Material Science

Research on the tableting performance of p-aminobenzoic acid and its esters, including ethyl benzoate, offers insights into the pharmaceutical tablet manufacturing process. The study explores how different esters affect the tableting performance through their crystal structures, providing valuable information for designing more effective pharmaceutical tablets (Singaraju et al., 2016).

Synthesis and Characterization in Organic Chemistry

Another area of research focuses on the synthesis and characterization of aromatic polyimides, involving compounds related to ethyl 2-[(4-bromobenzoyl)amino]benzoate. These polyimides, synthesized from new diamines, have applications in materials science, showing solubility in common organic solvents and stability at high temperatures, which is crucial for developing advanced materials (Butt et al., 2005).

Discovery of Apoptosis-Inducing Agents in Cancer Research

A significant study reports the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This research showcases the potential of chemical compounds in developing therapeutic agents for cancer treatment, emphasizing the importance of synthetic chemistry in medical research (Gad et al., 2020).

properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCWGLMDFDBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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